molecular formula C8H11NO B3357745 2,3,5,6-Tetrahydroindolizin-7(1H)-one CAS No. 74991-97-2

2,3,5,6-Tetrahydroindolizin-7(1H)-one

Cat. No. B3357745
CAS RN: 74991-97-2
M. Wt: 137.18 g/mol
InChI Key: HCXRUFOOEKOULX-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrahydroindolizin-7(1H)-one is a chemical compound that belongs to the family of tetrahydroindolizinones. It has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.

Scientific Research Applications

Cytotoxicity in Cancer Research

Research indicates that derivatives of 2,3,5,6-tetrahydroindolizin-7(1H)-one, such as 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones, have been explored for their cytotoxic properties against cancer cell lines. A study by Kimball et al. (2007) constructed a library of these compounds and found potent cytotoxicity against the HCT-116 colon cancer cell line. The most effective compound in this library displayed promising activity in vivo in the NCI's mouse hollow fiber assay (Kimball et al., 2007).

Synthesis and Structural Analysis

A 2019 study by Huang et al. focused on synthesizing 1,2,3-triazole and 1H-1,2,3-benzotriazole-substituted 6,7-dihydroindolizin-8(5H)-one derivatives. These compounds were characterized using various spectroscopic techniques, including nuclear magnetic resonance, infrared, and high-resolution mass spectrometry, along with X-ray crystallographic analysis (Huang et al., 2019).

Novel Compound Synthesis

Mmutlane et al. (2005) explored the use of methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate for synthesizing various indolizinone-based compounds. This involved reactions such as palladium-mediated C-N coupling and intramolecular Heck cyclization, demonstrating the compound's utility in creating novel chemical structures (Mmutlane et al., 2005).

Enantiospecific Synthesis

Kimball et al. (2008) developed an enantiospecific synthesis method for 7-(4-methoxyphenyl)-6-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one enantiomers. Their study on the HCT-116 colon cancer cell line revealed that only the (R)-enantiomer exhibited significant cytotoxicity, indicating the importance of stereochemistry in the biological activity of these compounds (Kimball et al., 2008).

Conversion to Biologically Relevant Scaffolds

Cusumano et al. (2017) reported the synthesis of 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-ones and 2-hydroxy-6,7,8,8a-tetrahydroindolizin-3(5H)-ones from α-oxoesters and cyclic imines. This method facilitated the concise synthesis of natural products phenopyrrozin and p-hydroxyphenopyrrozin, as well as other biologically relevant structures like α-quaternary β-homo prolines and β-lactams (Cusumano et al., 2017).

Investigation into Supramolecular Interactions

Research by Schulze and Schubert (2014) extends beyond the direct applications of 2,3,5,6-tetrahydroindolizin-7(1H)-one, focusing on the supramolecular interactions of 1,2,3-triazoles, a related class of compounds. Their study delves into the diverse applications of these compounds in supramolecular and coordination chemistry, indicating the broader impact of research on similar nitrogen-rich heterocycles (Schulze & Schubert, 2014).

properties

IUPAC Name

2,3,5,6-tetrahydro-1H-indolizin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-8-3-5-9-4-1-2-7(9)6-8/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXRUFOOEKOULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)CCN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544463
Record name 2,3,5,6-Tetrahydroindolizin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrahydroindolizin-7(1H)-one

CAS RN

74991-97-2
Record name 2,3,5,6-Tetrahydroindolizin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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